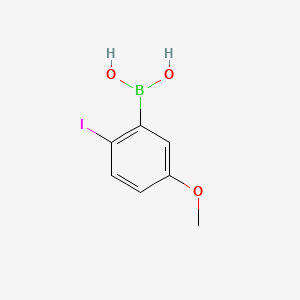

(2-Iodo-5-methoxyphenyl)boronic acid

Description

Properties

IUPAC Name |

(2-iodo-5-methoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BIO3/c1-12-5-2-3-7(9)6(4-5)8(10)11/h2-4,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQYAEIDOJUNIGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)OC)I)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BIO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801281736 | |

| Record name | B-(2-Iodo-5-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801281736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89694-50-8 | |

| Record name | B-(2-Iodo-5-methoxyphenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89694-50-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | B-(2-Iodo-5-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801281736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-iodo-5-methoxyphenyl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (2-Iodo-5-methoxyphenyl)boronic acid: Chemical Properties and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Iodo-5-methoxyphenyl)boronic acid is a versatile organoboron compound that serves as a key building block in modern organic synthesis. Its unique substitution pattern, featuring an iodo group ortho to the boronic acid and a methoxy group in the meta position, offers distinct reactivity and structural attributes that are highly valuable in the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the chemical properties, synthetic applications, and safety considerations for this compound, with a particular focus on its utility in cross-coupling reactions for the development of novel therapeutic agents and functional materials.

Core Chemical Properties

This compound is a white to off-white solid at room temperature. The presence of the boronic acid moiety imparts Lewis acidic character, while the aryl iodide provides a reactive handle for a variety of transition metal-catalyzed cross-coupling reactions.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some properties are well-documented, others, such as a precise melting point and solubility, can vary depending on the purity and crystalline form of the material.

| Property | Value | Source |

| CAS Number | 89694-50-8 | [1] |

| Molecular Formula | C₇H₈BIO₃ | [1] |

| Molecular Weight | 277.85 g/mol | [2][3] |

| Appearance | White to off-white solid | [4] |

| Purity | Typically ≥98% | [1][3] |

Note: Definitive, experimentally verified data for melting point, boiling point, and quantitative solubility in various solvents from primary literature is not consistently available. Commercial suppliers often provide a melting point range, which should be considered as indicative.

Spectral Data

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the acidic protons of the boronic acid group. The aromatic protons would likely appear as a complex multiplet or as distinct doublets and a doublet of doublets, with chemical shifts influenced by the iodo and methoxy substituents. The methoxy protons would present as a sharp singlet, typically in the range of 3.8-4.0 ppm. The boronic acid protons are often broad and may exchange with residual water in the NMR solvent, appearing over a wide chemical shift range.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum would display signals for the seven carbon atoms in the molecule. The carbon atom attached to the boron will have a characteristic chemical shift, and the other aromatic carbons will be distinguished by their substitution pattern. The methoxy carbon will appear as a distinct signal in the aliphatic region.

Mass Spectrometry (MS): Mass spectral analysis would show the molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of iodine would also be observable. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Reactivity and Synthetic Applications

The primary utility of this compound lies in its application as a versatile building block in organic synthesis, most notably in the Suzuki-Miyaura cross-coupling reaction.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds.[5] In this reaction, the organoboron species (in this case, this compound) is coupled with an organohalide or triflate in the presence of a palladium catalyst and a base.

The general catalytic cycle for the Suzuki-Miyaura reaction is depicted below:

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

This compound is a particularly useful substrate for this reaction due to the presence of the electron-donating methoxy group, which can influence the electronic properties of the aromatic ring and potentially enhance the rate of transmetalation. The ortho-iodo substituent provides a reactive site for oxidative addition to the palladium catalyst.

Experimental Protocols

The following is a representative, general experimental protocol for a Suzuki-Miyaura cross-coupling reaction using an arylboronic acid like this compound. This protocol is based on established methodologies for similar compounds and may require optimization for specific substrates and scales.[4]

General Procedure for Suzuki-Miyaura Cross-Coupling

Materials:

-

This compound (1.2 equivalents)

-

Aryl halide (e.g., aryl bromide) (1.0 equivalent)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 equivalents)

-

Anhydrous solvent (e.g., toluene, dioxane, DMF)

-

Water (if using a biphasic system)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a reflux condenser, add the aryl halide, this compound, and the base.

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

-

Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst to the flask. Then, add the anhydrous solvent (and water, if applicable) via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Caption: A generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Role in Drug Discovery and Medicinal Chemistry

Arylboronic acids are indispensable tools in medicinal chemistry and drug discovery, primarily due to their utility in the Suzuki-Miyaura coupling for the synthesis of complex organic molecules.[6] While specific biological activity or direct interaction with signaling pathways for this compound has not been extensively reported in the public domain, its value lies in its role as a precursor to potentially bioactive compounds.

The 2-iodo-5-methoxyphenyl moiety can be incorporated into larger molecular scaffolds to probe structure-activity relationships (SAR). The methoxy group can act as a hydrogen bond acceptor and influence the compound's lipophilicity and metabolic stability. The iodine atom, while being a reactive handle for coupling, can also be retained in the final molecule, where it can participate in halogen bonding or alter the steric and electronic properties of the compound.

Boronic acids and their derivatives are being investigated for a wide range of therapeutic applications, including as enzyme inhibitors and as building blocks for compounds with anticancer, anti-inflammatory, and antiviral activities. The synthesis of novel biaryl structures using this compound could lead to the discovery of new drug candidates that target various biological pathways.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory. It is harmful if swallowed, in contact with skin, or if inhaled.[1]

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke when using this product.

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

In case of exposure, seek immediate medical attention. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile reagent for organic synthesis, particularly for the construction of complex biaryl structures through the Suzuki-Miyaura cross-coupling reaction. Its unique substitution pattern provides chemists with a powerful tool for the synthesis of novel compounds with potential applications in drug discovery, materials science, and other areas of chemical research. While further studies are needed to fully elucidate its potential in biological systems, its role as a key synthetic intermediate is well-established. Proper handling and adherence to safety protocols are essential when working with this compound.

References

- 1. echemi.com [echemi.com]

- 2. This compound - CAS:89694-50-8 - Sunway Pharm Ltd [3wpharm.com]

- 3. warshel.com [warshel.com]

- 4. benchchem.com [benchchem.com]

- 5. Frontiers | DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries [frontiersin.org]

- 6. WO2020044245A1 - Bioactive compound - Google Patents [patents.google.com]

Technical Guide: Synthesis and Characterization of (2-Iodo-5-methoxyphenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Iodo-5-methoxyphenyl)boronic acid is a valuable building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Its utility lies in the presence of three key functional groups: a boronic acid moiety, an iodo substituent, and a methoxy group. This arrangement allows for sequential and site-selective modifications, making it an important intermediate in the synthesis of complex organic molecules, including pharmaceuticals and functional materials. This technical guide provides an in-depth overview of a common synthetic route to this compound and its key characterization data.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Data for this compound

| Property | Value | Source/Comment |

| CAS Number | 89694-50-8 | [1][2] |

| Molecular Formula | C₇H₈BIO₃ | [1] |

| Molecular Weight | 277.85 g/mol | [1] |

| Appearance | Typically a solid | |

| Purity | Often ≥95% | [3] |

| Storage | Sealed in a dry environment at 2-8°C under an inert atmosphere is recommended | [3] |

Synthesis

A common and effective method for the synthesis of this compound is the ortho-lithiation of 1-iodo-4-methoxybenzene, followed by borylation with a trialkyl borate. The methoxy group directs the lithiation to the adjacent ortho position.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis via Ortho-Lithiation and Borylation

This protocol is a representative procedure based on established methods for ortho-lithiation of substituted aryl halides.

Materials:

-

1-Iodo-4-methoxybenzene

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

Triisopropyl borate

-

1 M Hydrochloric acid (HCl)

-

Diethyl ether

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with 1-iodo-4-methoxybenzene (1.0 equivalent) and anhydrous THF. The solution is cooled to -78 °C in a dry ice/acetone bath.

-

Ortho-Lithiation: n-Butyllithium (1.1 equivalents) is added dropwise to the stirred solution via syringe, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at -78 °C for 1-2 hours.

-

Borylation: Triisopropyl borate (1.2 equivalents) is added dropwise to the reaction mixture, again ensuring the temperature remains below -70 °C. The resulting mixture is stirred at -78 °C for an additional hour and then allowed to warm to room temperature overnight.

-

Hydrolysis (Work-up): The reaction is quenched by the slow addition of 1 M HCl at 0 °C. The mixture is stirred for 30 minutes. The aqueous layer is separated and extracted with diethyl ether (3 x volume).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or silica gel column chromatography to yield this compound as a solid.

Characterization

The structure and purity of the synthesized this compound are confirmed by various analytical techniques.

Caption: Logical relationship of characterization methods.

Spectroscopic Data

Representative spectroscopic data for this compound are provided below. Note that exact chemical shifts can vary depending on the solvent and concentration.

Table 2: Representative ¹H and ¹³C NMR Data

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H NMR | ~7.5 - 7.6 | d | Ar-H |

| ~7.2 - 7.3 | dd | Ar-H | |

| ~6.8 - 6.9 | d | Ar-H | |

| ~5.5 - 6.0 | br s | B(OH)₂ | |

| ~3.8 | s | -OCH₃ | |

| ¹³C NMR | ~160 | C-O | |

| ~140 | C-I | ||

| ~135 | Ar-CH | ||

| ~125 | Ar-CH | ||

| ~115 | Ar-CH | ||

| ~100 | C-B | ||

| ~55 | -OCH₃ |

Note: This is representative data; actual spectra should be obtained for confirmation.

Other Characterization Data

Table 3: Mass Spectrometry and Melting Point Data

| Technique | Result | Comment |

| Mass Spectrometry | [M-H]⁻ or [M+H]⁺ corresponding to C₇H₈BIO₃ | Provides confirmation of the molecular weight. |

| Melting Point | Not consistently reported | Can be used as an indicator of purity. |

Conclusion

This technical guide outlines a reliable synthetic method for this compound and provides key characterization parameters. The ortho-lithiation of 1-iodo-4-methoxybenzene offers a direct route to this versatile building block. Proper characterization using NMR and mass spectrometry is crucial to confirm the structure and purity of the final product, ensuring its suitability for subsequent applications in pharmaceutical and materials science research.

References

An In-depth Technical Guide to (2-Iodo-5-methoxyphenyl)boronic acid (CAS: 89694-50-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (2-Iodo-5-methoxyphenyl)boronic acid, a key building block in modern organic synthesis. Below, you will find its chemical and physical properties, detailed experimental protocols for its use, and insights into its applications in the synthesis of biologically active compounds.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 89694-50-8 | N/A |

| Molecular Formula | C₇H₈BIO₃ | [1][2] |

| Molecular Weight | 277.85 g/mol | [2] |

| Melting Point | 202-207 °C | [] |

| Boiling Point | Data not available | N/A |

| Solubility | Slightly soluble in chloroform and methanol. | N/A |

| Appearance | Pale-yellow powder or crystals | N/A |

| Storage | Store at -20°C or 2-8°C in a dry, well-ventilated place. | N/A |

Safety and Handling

This compound is harmful if swallowed, in contact with skin, or if inhaled.[1] Standard laboratory safety protocols should be followed when handling this compound.

Hazard Statements:

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1]

Experimental Protocols

General Synthesis of Arylboronic Acids

While a specific protocol for the synthesis of this compound is not detailed in readily available literature, a general and widely adopted method for the synthesis of arylboronic acids proceeds via the following steps. This can be adapted from the corresponding aryl halide.

Workflow for Arylboronic Acid Synthesis

Methodology:

-

Grignard Reagent Formation: The corresponding aryl halide (in this case, 1-iodo-4-methoxy-2-bromobenzene or a similar precursor) is reacted with magnesium turnings in an anhydrous ether solvent, such as tetrahydrofuran (THF), under an inert atmosphere to form the Grignard reagent.

-

Borylation: The freshly prepared Grignard reagent is then added dropwise to a solution of a trialkyl borate, such as triisopropyl borate, in an anhydrous solvent at low temperatures (typically -78 °C).

-

Hydrolysis: The reaction mixture is allowed to warm to room temperature and then quenched by the addition of an aqueous acid, such as hydrochloric acid.

-

Workup and Purification: The aqueous and organic layers are separated. The aqueous layer is extracted with an organic solvent, and the combined organic extracts are washed, dried, and concentrated under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield the desired arylboronic acid.

Suzuki-Miyaura Cross-Coupling Reaction

This compound is a valuable coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds, leading to the synthesis of substituted biaryl compounds.

Experimental Workflow for Suzuki-Miyaura Coupling

Representative Protocol:

-

Reaction Setup: To a flame-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.2 equivalents), the desired aryl or vinyl halide (1.0 equivalent), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (2-5 mol%), and a base, for example, potassium carbonate (2.0 equivalents).

-

Solvent Addition: Add a degassed solvent system. A mixture of toluene, ethanol, and water is often effective.

-

Reaction: The reaction mixture is heated to a temperature typically ranging from 80 to 110 °C and stirred vigorously for a period of 2 to 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, the reaction is cooled to room temperature. The mixture is then diluted with water and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by silica gel column chromatography to afford the desired biaryl compound.

Applications in the Synthesis of Biologically Active Molecules

This compound serves as a crucial intermediate in the synthesis of complex organic molecules, particularly in the field of drug discovery. The substituted phenyl moiety it provides is a common structural motif in many biologically active compounds.

A notable application is in the synthesis of novel biaryl compounds with potential antimicrobial properties. For instance, a derivative of this compound has been utilized to create a compound with significant antibacterial and antifungal activity.

Synthesis of a Bioactive Biphenylboronic Acid Derivative

Research has shown that the resulting compound, (3-(benzo[d][][4]dioxol-5-yl)-2-iodo-5-methoxyphenyl)boronic acid, exhibits potent antibacterial activity against Bacillus cereus and antifungal activity against Candida albicans.[5][6] This highlights the utility of this compound as a scaffold for the development of new therapeutic agents.

Furthermore, this class of boronic acids can also act as catalysts. For example, this compound has been reported as a catalyst for the dehydrative amidation of carboxylic acids and amines, a greener alternative to traditional amide bond formation methods.[7]

Conclusion

This compound is a versatile and valuable reagent for organic synthesis. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the efficient construction of complex biaryl structures, which are prevalent in medicinal chemistry and materials science. The demonstrated synthesis of biologically active antimicrobial compounds from its derivatives underscores its potential in drug discovery programs. The experimental protocols and data presented in this guide provide a solid foundation for researchers and scientists to effectively utilize this compound in their synthetic endeavors.

References

- 1. echemi.com [echemi.com]

- 2. This compound - CAS:89694-50-8 - Sunway Pharm Ltd [3wpharm.com]

- 4. Regioselective synthesis of ortho-iodobiphenylboronic acid derivatives: a superior catalyst for carboxylic acid activation | CoLab [colab.ws]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

(2-Iodo-5-methoxyphenyl)boronic acid molecular weight and formula

An In-depth Technical Guide on (2-Iodo-5-methoxyphenyl)boronic acid: Core Properties

This guide provides essential technical data for this compound, a compound of interest for researchers, scientists, and professionals in drug development. The following sections detail its fundamental chemical properties and provide a logical framework for its identification.

Core Chemical Properties

This compound is an organoboron compound that serves as a versatile intermediate in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds through cross-coupling reactions. Its chemical characteristics are summarized below.

| Property | Value |

| Molecular Formula | C₇H₈BIO₃[1][2] |

| Molecular Weight | 277.85 g/mol |

| CAS Number | 89694-50-8[3][1] |

Logical Relationship Diagram

The following diagram illustrates the relationship between the compound's name and its key molecular identifiers.

References

Technical Guide: (2-Iodo-5-methoxyphenyl)boronic acid - Solubility and Stability Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of (2-Iodo-5-methoxyphenyl)boronic acid. Due to the limited availability of specific quantitative data in public literature, this document combines reported qualitative data with extrapolated information based on structurally similar arylboronic acids. Furthermore, detailed experimental protocols are provided to enable researchers to determine precise quantitative data for their specific applications and storage conditions.

Core Properties of this compound

| Property | Value | Source |

| CAS Number | 89694-50-8 | [1] |

| Molecular Formula | C₇H₈BIO₃ | [1] |

| Molecular Weight | 277.85 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 202-207 °C | [1] |

Solubility Profile

Quantitative solubility data for this compound is not extensively published. The table below summarizes the available qualitative information and provides expected solubility trends based on the behavior of other arylboronic acids in common organic solvents. It is strongly recommended that researchers determine the precise solubility for their specific solvent systems and conditions using the protocols outlined in this guide.

| Solvent | Qualitative Solubility | Expected Solubility Trend |

| Chloroform | Slightly Soluble[1] | Low to Moderate |

| Methanol | Slightly Soluble[1] | Moderate to High |

| Dimethyl Sulfoxide (DMSO) | - | High |

| N,N-Dimethylformamide (DMF) | - | High |

| Acetonitrile | - | Moderate |

| Tetrahydrofuran (THF) | - | Moderate to High |

| Acetone | - | Moderate to High |

| Water | - | Very Low |

| Toluene | - | Low |

| Hexanes | - | Very Low |

Expected solubility trends are inferred from studies on phenylboronic acid and its substituted derivatives, which show higher solubility in polar aprotic and protic solvents and lower solubility in nonpolar and hydrocarbon solvents.

Stability Profile and Storage

This compound, like many arylboronic acids, is susceptible to degradation through several pathways. Proper storage and handling are crucial to maintain its integrity.

Key Degradation Pathways:

-

Oxidative Deboronation: The carbon-boron bond can be cleaved in the presence of oxidizing agents, leading to the formation of the corresponding phenol. This is often a major degradation pathway for boronic acids.[2][3]

-

Protodeboronation: This process involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond. It can be accelerated by the presence of moisture and acidic or basic conditions.

-

Trimerization (Dehydration): Boronic acids can undergo reversible dehydration to form cyclic boroxine anhydrides, especially upon heating or under vacuum.

Recommended Storage Conditions: To ensure long-term stability, this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place. Recommended temperatures are typically between 2-8°C.[1] For enhanced stability, storage under an inert atmosphere (e.g., argon or nitrogen) is advised to minimize oxidative degradation and hydrolysis.

Experimental Protocols

The following sections provide detailed methodologies for determining the solubility and stability of this compound.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of the compound in a specific solvent at a given temperature.

Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected solvent.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. It is critical that excess solid remains after this period.

-

Sample Collection and Preparation: Allow the vials to stand undisturbed for at least 2 hours. Carefully extract a known volume of the supernatant.

-

Filtration: Filter the supernatant through a 0.45 µm syringe filter to remove any undissolved solid.

-

Dilution: Dilute the filtered supernatant with a suitable mobile phase to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Determine the concentration of the compound in the original supernatant and express the solubility in units such as mg/mL or mol/L.

Caption: Experimental workflow for determining thermodynamic solubility.

Stability Assessment under Stress Conditions

This protocol outlines a general procedure for evaluating the stability of this compound under various stress conditions (e.g., thermal, pH, oxidative).

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).

-

Stress Conditions Setup:

-

Thermal Stress: Aliquot the stock solution into vials and store them at elevated temperatures (e.g., 40°C, 60°C, 80°C) and a control at the recommended storage temperature (e.g., 4°C).

-

pH Stress (Hydrolytic Stability): Adjust the pH of the stock solution (if aqueous) to acidic (e.g., pH 1-2 with HCl) and basic (e.g., pH 12-13 with NaOH) conditions. Store at room temperature or an elevated temperature.

-

Oxidative Stress: Add a controlled amount of an oxidizing agent (e.g., hydrogen peroxide) to the stock solution. Store at room temperature, protected from light.

-

Photostability: Expose the stock solution in a photostable, transparent container to a controlled light source (e.g., consistent with ICH Q1B guidelines). Wrap a control sample in aluminum foil.

-

-

Time-Point Sampling: At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each stress condition.

-

Sample Quenching (if necessary): Neutralize the pH-stressed samples or quench the oxidative reaction if required.

-

Analysis: Analyze each sample by a stability-indicating HPLC method capable of separating the intact this compound from its degradation products.

-

Data Evaluation: Calculate the percentage of the remaining parent compound at each time point. Identify and, if possible, quantify the major degradation products.

Caption: General workflow for assessing chemical stability.

Involvement in Signaling Pathways or Drug Development

This compound is primarily categorized as a bulk drug intermediate and a building block for organic synthesis.[1] A thorough review of the literature did not reveal any evidence of its direct involvement in specific biological signaling pathways or as a standalone therapeutic agent. Its utility in drug development lies in its role as a precursor or reactant in the synthesis of more complex, biologically active molecules, likely through reactions such as Suzuki-Miyaura cross-coupling.

Conclusion

While specific quantitative solubility and stability data for this compound are not widely published, this guide provides a foundational understanding based on its chemical class. The compound exhibits slight solubility in less polar organic solvents like chloroform and is expected to have higher solubility in polar solvents such as methanol and DMSO. Its stability is influenced by temperature, pH, and the presence of oxidizing agents, with recommended storage in a cool, dry, and inert environment. The provided experimental protocols offer a robust framework for researchers to determine the precise solubility and stability parameters essential for its effective application in research and development.

References

Commercial Availability and Synthetic Utility of (2-Iodo-5-methoxyphenyl)boronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Iodo-5-methoxyphenyl)boronic acid (CAS No. 89694-50-8) is a valuable bifunctional reagent in modern organic synthesis, particularly in the realm of medicinal chemistry and drug discovery. Its structure, featuring both a reactive boronic acid moiety and an iodinated aromatic ring, allows for sequential and site-selective cross-coupling reactions. This technical guide provides a comprehensive overview of its commercial availability, key physical and chemical properties, and its application in the synthesis of biologically active molecules, with a focus on Suzuki-Miyaura cross-coupling reactions.

Commercial Availability

This compound is readily available from a range of commercial suppliers. The typical purities offered are suitable for most research and development applications. Below is a summary of representative commercial sources and their product specifications.

| Supplier | Purity | Physical Form | Storage Conditions |

| Allychem/BBChem Co.,LTD | ≥98% | Solid | Store in a dry, cool, and well-ventilated place.[1] |

| Hangzhou Zentra Bio-Chemical Co., Ltd. | ≥99% | Solid | Store in a dry, cool, and well-ventilated place.[1] |

| Sunway Pharm Ltd | ≥97% | Solid | Sealed in dry, Room Temperature.[2] |

| BoroPharm Inc. | ≥95% | Solid | Keep in a dry area, 2-8°C, Inert atmosphere.[3] |

| Interomex | ≥95% | Solid | Keep in a dry area, 2-8°C, Inert atmosphere. |

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for this compound is provided below.

| Property | Value |

| CAS Number | 89694-50-8[1] |

| Molecular Formula | C₇H₈BIO₃[1] |

| Molecular Weight | 277.85 g/mol [2] |

| Physical Appearance | Solid |

| Melting Point | Data not consistently available |

| Boiling Point | Data not consistently available |

| Hazard Statements | H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled)[1] |

| Precautionary Statements | P261, P264, P270, P271, P280, P301+P317, P302+P352, P304+P340, P501[1] |

Core Application: Suzuki-Miyaura Cross-Coupling

The primary application of this compound in synthetic chemistry is as a substrate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds, which are common motifs in biologically active molecules. The bifunctional nature of this compound allows for selective reactions at either the boronic acid or the iodo-substituted position.

Experimental Protocol: Representative Suzuki-Miyaura Coupling

The following is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction, adapted from procedures for similar substituted phenylboronic acids. This protocol can be optimized for specific substrates and desired outcomes.

Reaction: Coupling of this compound with an Aryl Halide (e.g., 4-bromoanisole).

Materials:

-

This compound

-

4-bromoanisole

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃) or other suitable phosphine ligand

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Toluene

-

Ethanol

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 mmol), 4-bromoanisole (1.0 mmol), and potassium carbonate (2.0 mmol).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

-

Catalyst and Ligand Addition: Under the inert atmosphere, add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol).

-

Solvent Addition: Add toluene (5 mL), ethanol (2 mL), and water (2 mL) via syringe.

-

Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the desired biaryl product.

Suzuki-Miyaura Reaction Mechanism

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving oxidative addition, transmetalation, and reductive elimination.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application in Drug Discovery and Development

Substituted biaryl structures are prevalent in a wide range of biologically active compounds. The use of this compound as a building block allows for the systematic exploration of chemical space in the development of novel therapeutics.

Synthesis of Kinase Inhibitors

Many kinase inhibitors feature a substituted aromatic core. This compound can be utilized to introduce the 2-iodo-5-methoxyphenyl moiety onto a heterocyclic scaffold, a common starting point for kinase inhibitor synthesis. The iodine can then be further functionalized in a subsequent cross-coupling reaction.

Caption: General workflow for the synthesis of kinase inhibitors.

Potential Modulation of Signaling Pathways

While this compound is not a direct modulator of signaling pathways, it serves as a crucial synthon for creating molecules that can interact with biological targets. For instance, many inhibitors of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is implicated in inflammation and cancer, contain complex aromatic structures that can be synthesized using building blocks like this boronic acid.

Caption: Simplified NF-κB signaling pathway and a point of potential inhibition.

Conclusion

This compound is a commercially accessible and synthetically versatile building block for the construction of complex organic molecules. Its utility in Suzuki-Miyaura cross-coupling reactions makes it a valuable tool for medicinal chemists and drug development professionals. The ability to perform sequential, site-selective functionalization opens up numerous possibilities for the synthesis of novel compounds with potential therapeutic applications, including the development of kinase inhibitors and modulators of key cellular signaling pathways. This guide provides a foundational understanding of the properties and applications of this important reagent, empowering researchers to leverage its full potential in their synthetic endeavors.

References

An In-depth Technical Guide to the Safety and Handling of (2-Iodo-5-methoxyphenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety information, handling protocols, and experimental considerations for (2-Iodo-5-methoxyphenyl)boronic acid. The information is intended to support researchers, scientists, and drug development professionals in the safe and effective use of this compound in a laboratory setting.

Chemical and Physical Properties

This compound is a solid, typically appearing as a white to off-white powder. It is a key building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions for the formation of carbon-carbon bonds.

| Property | Value | Reference |

| CAS Number | 89694-50-8 | [1] |

| Molecular Formula | C₇H₈BIO₃ | [1] |

| Molecular Weight | 277.85 g/mol | [1][2] |

| Appearance | Solid | |

| Melting Point | 202-207°C | |

| Solubility | Soluble in Chloroform (Slightly), Methanol (Slightly) | |

| Storage Temperature | 2-8°C |

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance. Adherence to strict safety protocols is essential to minimize risk.

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin.[1] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled.[1] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation. |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation. |

Precautionary Statements and Personal Protective Equipment (PPE)

To ensure safe handling, the following precautionary measures and PPE are mandatory:

| Precautionary Code | Statement |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[3] |

| P264 | Wash skin thoroughly after handling.[1] |

| P270 | Do not eat, drink or smoke when using this product.[1] |

| P271 | Use only outdoors or in a well-ventilated area.[1] |

| P280 | Wear protective gloves/ protective clothing/ eye protection/ face protection.[3] |

| P301 + P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[3] |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3] |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] |

| P501 | Dispose of contents/container to an approved waste disposal plant.[1] |

Personal Protective Equipment (PPE) Summary:

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear a flame-retardant lab coat and chemically resistant gloves (e.g., nitrile rubber).

-

Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates when engineering controls are not sufficient.

-

Hygiene Measures: Handle in accordance with good industrial hygiene and safety practice. Wash hands before breaks and at the end of the workday.[3]

Handling and Storage

Proper handling and storage are crucial to maintain the integrity of the compound and ensure a safe laboratory environment.

-

Handling:

-

Storage:

-

Store in a tightly closed container in a dry and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

-

Recommended storage temperature is between 2-8°C.

-

Experimental Protocols: Representative Suzuki-Miyaura Coupling

The primary application of this compound is in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl compounds. The following is a representative protocol that can be adapted for specific substrates.

Materials and Reagents

| Reagent | Molar Equivalent | Molecular Weight ( g/mol ) |

| This compound | 1.2 | 277.85 |

| Aryl Halide (e.g., 1-bromo-4-nitrobenzene) | 1.0 | 202.01 |

| Palladium Catalyst (e.g., Pd(PPh₃)₄) | 0.03 | 1155.56 |

| Base (e.g., K₂CO₃) | 2.0 | 138.21 |

| Solvent System | - | - |

Reaction Setup and Procedure

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 mmol), the aryl halide (1.0 mmol), and the base (2.0 mmol).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent system (e.g., a mixture of toluene, ethanol, and water). Then, add the palladium catalyst (0.03 mmol).

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-100°C) and stir vigorously.

-

Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy.[4][5]

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Purify the crude product by silica gel column chromatography.

Reaction Monitoring and Product Validation

Careful monitoring of the reaction and thorough validation of the final product are critical steps in synthesis.

Analytical Techniques for Reaction Monitoring

| Technique | Information Provided | Advantages | Limitations |

| TLC | Qualitative assessment of the disappearance of starting materials and appearance of the product. | Simple, fast, and inexpensive. | Not quantitative; resolution may be poor for complex mixtures. |

| HPLC/UPLC-MS | Quantitative analysis of reactants, products, and byproducts. | High resolution, sensitivity, and quantitative accuracy. | Requires specialized equipment and method development. |

| NMR Spectroscopy | Detailed structural information and quantitative data on all components in the reaction mixture.[4][5] | Provides unambiguous structural confirmation and can be highly quantitative.[4][5] | Lower sensitivity than MS; requires deuterated solvents for locking.[4][5] |

Suzuki-Miyaura Catalytic Cycle

First Aid Measures

In case of exposure, follow these first aid procedures immediately:

-

If Swallowed: Rinse mouth. Get medical help.[1]

-

If on Skin: Wash with plenty of water. Get medical help. Take off contaminated clothing and wash it before reuse.[1]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Get medical help.[1]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention.

Disposal Considerations

Dispose of contents and container in accordance with local, regional, and national regulations. Waste must be handled as hazardous.[3] Do not empty into drains.

This technical guide is intended for informational purposes only and should not be considered a substitute for a comprehensive risk assessment conducted by qualified professionals. Always consult the most current Safety Data Sheet (SDS) for this compound before use.

References

The Strategic Application of (2-Iodo-5-methoxyphenyl)boronic Acid in Modern Medicinal Chemistry

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

(2-Iodo-5-methoxyphenyl)boronic acid has emerged as a versatile and valuable building block in the medicinal chemist's toolbox. Its unique structural features, combining a reactive boronic acid moiety with a strategically substituted phenyl ring, offer a powerful platform for the synthesis of complex and biologically active molecules. This technical guide provides an in-depth exploration of the potential applications of this compound in drug discovery, with a focus on its role in constructing enzyme inhibitors and other therapeutic agents through advanced synthetic methodologies.

Core Attributes and Synthetic Versatility

This compound is a bifunctional reagent, presenting two distinct reactive sites for orthogonal chemical transformations. The boronic acid group is a cornerstone of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a highly efficient method for forming carbon-carbon bonds. The iodo substituent, on the other hand, provides a handle for a variety of other transition metal-catalyzed cross-coupling reactions, such as Sonogashira, Heck, and Buchwald-Hartwig aminations. This dual reactivity allows for the sequential and controlled introduction of diverse molecular fragments, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

A notable advancement in the application of this reagent is the one-pot, sequential Suzuki-Miyaura cross-coupling procedure developed by Hall and coworkers. This methodology allows for the selective reaction of first the boronic acid and then the iodo group with different aryl halides and boronic acids, respectively, in a single reaction vessel.[1] This streamlined approach significantly enhances synthetic efficiency, a critical factor in the fast-paced environment of drug discovery.

Potential Therapeutic Applications

While specific, clinically approved drugs incorporating the this compound moiety are not yet prevalent in publicly accessible literature, its structural motifs are present in numerous potent enzyme inhibitors. The core phenyl ether structure is a common feature in a variety of kinase and poly (ADP-ribose) polymerase (PARP) inhibitors, suggesting the significant potential of this building block in developing novel therapeutics in oncology and other disease areas.

Kinase Inhibitors

Kinases are a class of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The development of small molecule kinase inhibitors has revolutionized cancer therapy. The 2-methoxy-5-substituted phenyl motif, which can be readily accessed using this compound, is a key pharmacophore in several potent kinase inhibitors. For instance, the structurally related 2-ethoxy-5-methoxyphenyl group is found in pyrazolo[3,4-d]pyrimidine-based Aurora kinase inhibitors.[2] Aurora kinases are essential for cell division, and their inhibition is a promising anti-cancer strategy. The ether functionalities can influence critical drug properties such as solubility, lipophilicity, and metabolic stability, while also forming key interactions within the ATP-binding pocket of the target kinase.

PARP Inhibitors

Poly (ADP-ribose) polymerase (PARP) enzymes are involved in DNA repair, and their inhibition is a clinically validated strategy for treating cancers with specific DNA repair deficiencies, such as those harboring BRCA1/2 mutations. Many PARP inhibitors feature complex heterocyclic scaffolds, often constructed through cross-coupling reactions. The ability to introduce the (2-Iodo-5-methoxyphenyl) group via Suzuki coupling provides a pathway to novel chemical space for the design of next-generation PARP inhibitors with improved potency and selectivity.

Experimental Protocols

The following section provides a detailed, generalized protocol for a Suzuki-Miyaura cross-coupling reaction using this compound. This protocol is based on established methodologies and can be adapted for the synthesis of a variety of biaryl compounds.

General Protocol for Suzuki-Miyaura Cross-Coupling

Materials:

-

This compound

-

Aryl halide (e.g., aryl bromide or iodide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Anhydrous solvent (e.g., Toluene, Dioxane, DMF)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a flame-dried round-bottom flask containing a magnetic stir bar, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).

-

Seal the flask with a septum and evacuate and backfill with an inert gas three times.

-

Add the palladium catalyst (typically 1-5 mol%) to the flask under the inert atmosphere.

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.

Table 1: Representative Suzuki-Miyaura Reaction Parameters

| Entry | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) |

| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 |

| 2 | 1-Iodo-4-nitrobenzene | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | Dioxane | 90 | 8 |

| 3 | 2-Bromopyridine | Pd₂(dba)₃/SPhos (1) | K₃PO₄ | Toluene | 110 | 6 |

Data Presentation

While specific quantitative data for compounds directly synthesized from this compound is not extensively available in the public domain, Table 2 presents representative IC₅₀ values for known kinase and PARP inhibitors that contain structurally similar motifs. This data serves to illustrate the potential potency that can be achieved by incorporating such fragments into drug candidates.

Table 2: Biological Activity of Structurally Related Enzyme Inhibitors

| Compound Class | Target | Representative IC₅₀ (nM) |

| Pyrazolo[3,4-d]pyrimidine | Aurora Kinase A | <10 |

| Phthalazinone | PARP-1 | <5 |

| Benzamide | PARP-1 | 1.4 |

Visualizing the Synthetic Strategy and Biological Context

To further elucidate the role of this compound in medicinal chemistry, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and a simplified signaling pathway.

Figure 1: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Figure 2: Simplified kinase signaling pathway and the point of intervention for a potential inhibitor.

Conclusion

This compound represents a strategic building block for the synthesis of medicinally relevant compounds. Its capacity for participation in sequential, site-selective cross-coupling reactions opens up efficient pathways to novel and complex molecular architectures. While its full potential is still being explored, the structural similarities of its derivatives to known, potent enzyme inhibitors, particularly in the fields of oncology, highlight its significant promise for future drug discovery endeavors. The methodologies and conceptual frameworks presented in this guide are intended to empower researchers to leverage the unique properties of this reagent in the pursuit of innovative therapeutics.

References

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of (2-Iodo-5-methoxyphenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds. These structural motifs are of significant interest in medicinal chemistry and drug development due to their prevalence in a wide array of biologically active molecules. (2-Iodo-5-methoxyphenyl)boronic acid is a valuable building block that allows for the introduction of a methoxy-substituted phenyl moiety, a common feature in many pharmaceutical agents that can influence their pharmacokinetic and pharmacodynamic properties.

This document provides a detailed protocol for the Suzuki-Miyaura coupling of this compound with various aryl halides. The information presented is compiled from established literature on Suzuki couplings of analogous compounds and is intended to serve as a comprehensive guide for optimizing reaction conditions and achieving high yields of the desired biaryl products.

Data Presentation

The successful execution of a Suzuki-Miyaura coupling is dependent on the careful selection of several key parameters, including the palladium catalyst, ligand, base, and solvent system. The following tables summarize typical reaction conditions and expected outcomes for the Suzuki coupling of aryl boronic acids with various aryl halides, based on literature precedents for similar transformations.[1]

Table 1: Typical Reaction Parameters for Suzuki Coupling of Aryl Boronic Acids [1]

| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | ~85 |

| 2 | 4-Bromoanisole | Pd(dppf)Cl₂ (2) | - | Cs₂CO₃ | Dioxane | 90 | 8 | ~90 |

| 3 | 1-Iodo-4-cyanobenzene | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ | Toluene | 110 | 6 | ~92 |

| 4 | 2-Bromopyridine | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 16 | ~80 |

Table 2: Reagent Quantities for a Typical 1 mmol Scale Suzuki Coupling Reaction [1]

| Reagent | Molar Equiv. | Molecular Weight ( g/mol ) | Amount (mg) |

| This compound | 1.2 | 277.85 | 333.4 |

| Aryl Halide (e.g., 4-Bromoanisole) | 1.0 | 187.04 | 187.0 |

| Palladium Catalyst (e.g., Pd(dppf)Cl₂) | 0.02 | 816.64 | 16.3 |

| Base (e.g., Cs₂CO₃) | 2.0 | 325.82 | 651.6 |

Experimental Protocols

The following is a representative protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide. This protocol is based on generally accepted and widely published procedures for similar reactions and may require optimization for specific substrates.[1]

Materials:

-

This compound

-

Aryl halide (e.g., 4-bromoanisole)

-

Palladium catalyst (e.g., [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II), Pd(dppf)Cl₂)

-

Base (e.g., Cesium carbonate, Cs₂CO₃)

-

Anhydrous and degassed solvent (e.g., 1,4-Dioxane)

-

Deionized water

-

Schlenk flask or reaction vial with a magnetic stir bar

-

Inert gas supply (Argon or Nitrogen)

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.2 mmol), the aryl halide (1.0 mmol), the palladium catalyst (0.02 mmol), and the base (2.0 mmol) under a counterflow of inert gas.

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this process three times to ensure an inert atmosphere.

-

Solvent Addition: Add the degassed solvent (e.g., 1,4-Dioxane, 5 mL) and deionized water (1 mL) via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to obtain the desired biaryl compound.

Visualizations

Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.[2]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for performing a Suzuki-Miyaura coupling reaction, from reagent preparation to product analysis.[1]

Caption: A general experimental workflow for a Suzuki coupling reaction.

References

Application Notes and Protocols for Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of (2-Iodo-5-methoxyphenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the selection of palladium catalysts and reaction conditions for the Suzuki-Miyaura cross-coupling of (2-Iodo-5-methoxyphenyl)boronic acid. This versatile building block, featuring both a reactive boronic acid and an iodo group, allows for sequential and site-selective carbon-carbon bond formation, making it a valuable tool in the synthesis of complex biaryl and polyaryl structures.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the efficient formation of C-C bonds.[1] this compound is a particularly interesting substrate due to its bifunctional nature. The differential reactivity of the boronic acid and the iodo group allows for a two-step, one-pot reaction sequence. First, the boronic acid moiety can be coupled with an aryl halide. Subsequently, the iodo group can undergo a second Suzuki-Miyaura coupling with a different boronic acid by adding more base and the second coupling partner.[2] This sequential approach provides a powerful strategy for the controlled synthesis of unsymmetrical biaryls.

Catalyst and Ligand Selection

The choice of the palladium catalyst and the accompanying ligand is critical for achieving high yields and selectivity in the Suzuki-Miyaura coupling of this compound. The steric hindrance and electronic properties of this substrate necessitate careful consideration of the catalytic system.

Palladium Precursors: Commonly used palladium precursors include:

-

Palladium(II) acetate (Pd(OAc)₂): A versatile and widely used precursor that is reduced in situ to the active Pd(0) species.

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃): A stable Pd(0) source that does not require an in-situ reduction step.

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄): A classic Pd(0) catalyst, though often less active for challenging substrates compared to modern systems.

-

Palladium(II) chloride complexes with bidentate phosphine ligands (e.g., Pd(dppf)Cl₂): These are stable precatalysts that are readily activated under the reaction conditions.

Ligands: The selection of an appropriate ligand is crucial for stabilizing the palladium center, promoting oxidative addition, and facilitating reductive elimination. For sterically demanding substrates like this compound, bulky and electron-rich phosphine ligands are often preferred.

-

Buchwald Ligands: Ligands such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) and XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) are highly effective for coupling sterically hindered and electron-rich aryl halides.

-

Triphenylphosphine (PPh₃): A standard ligand, though it may be less effective for more challenging couplings.

-

1,1'-Bis(diphenylphosphino)ferrocene (dppf): A robust ligand that often provides good results for a variety of substrates.

Data Presentation: Catalyst System Performance

The following table summarizes the performance of various palladium catalyst systems for the Suzuki-Miyaura coupling of aryl halides with arylboronic acids, providing a reference for catalyst selection for reactions involving this compound.

| Entry | Palladium Precursor (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Aryl Halide | Arylboronic Acid | Yield (%) |

| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 16 | 2-Bromopyridine | 2-Ethoxy-5-methoxyphenylboronic acid | ~80 |

| 2 | PdCl₂(dppf) (3) | - | Cs₂CO₃ | Dioxane | 90 | 8 | 4-Bromoanisole | 2-Ethoxy-5-methoxyphenylboronic acid | ~90 |

| 3 | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ | Toluene | 110 | 6 | 1-Iodo-4-cyanobenzene | 2-Ethoxy-5-methoxyphenylboronic acid | ~92 |

| 4 | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 1-Bromo-4-nitrobenzene | 2-Ethoxy-5-methoxyphenylboronic acid | ~85 |

Note: The yields presented are based on literature reports for analogous substrates and serve as a guideline for catalyst selection.

Experimental Protocols

General Protocol for the Suzuki-Miyaura Coupling of the Boronic Acid Moiety:

This protocol describes the first step of the sequential coupling, targeting the boronic acid group of this compound.

Materials:

-

This compound (1.0 equiv)

-

Aryl halide (e.g., Aryl bromide or iodide) (1.1 equiv)

-

Palladium precursor (e.g., Pd(OAc)₂, 2 mol%)

-

Ligand (e.g., SPhos, 4 mol%)

-

Base (e.g., K₃PO₄, 2.0 equiv)

-

Degassed solvent (e.g., Toluene and Water, 4:1)

-

Anhydrous sodium sulfate

-

Organic solvent for extraction (e.g., Ethyl acetate)

-

Brine solution

Procedure:

-

In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine this compound, the aryl halide, the palladium precursor, the ligand, and the base.

-

Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

-

Add the degassed solvent mixture via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol for the One-Pot Sequential Suzuki-Miyaura Coupling:

This protocol, adapted from the work of Hall's group, allows for the sequential functionalization of both reactive sites of this compound in a single reaction vessel.[2]

Materials:

-

This compound (1.0 equiv)

-

Aryl iodide (First coupling partner) (1.0 equiv)

-

Second Arylboronic acid (Second coupling partner) (1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., K₃PO₄, initial 2.0 equiv, additional 2.0 equiv for the second step)

-

Solvent (e.g., Degassed Dioxane/Water)

Procedure:

-

First Coupling (Boronic Acid Moiety):

-

In a Schlenk flask, combine this compound, the first aryl iodide, the palladium catalyst, and the initial portion of the base.

-

Purge the flask with an inert gas.

-

Add the degassed solvent and heat the mixture to the appropriate temperature (e.g., 90-100 °C) until the first coupling is complete as monitored by TLC or LC-MS.

-

-

Second Coupling (Iodo Moiety):

-

Cool the reaction mixture slightly.

-

Under a positive flow of inert gas, add the second arylboronic acid and the additional portion of the base.

-

Continue heating the reaction mixture until the second coupling is complete.

-

-

Work-up and Purification:

-

Follow the work-up and purification procedure described in the general protocol above.

-

Mandatory Visualizations

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling.

References

Application Notes and Protocols for Ligand Selection in the Suzuki Reaction of (2-Iodo-5-methoxyphenyl)boronic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures prevalent in pharmaceuticals and functional materials. The reaction of ortho-substituted substrates, such as (2-Iodo-5-methoxyphenyl)boronic acid, presents unique challenges due to steric hindrance around the reactive sites. This steric bulk can impede both the oxidative addition and reductive elimination steps of the catalytic cycle, often leading to low yields and slow reaction rates. The judicious selection of a suitable phosphine ligand is paramount to overcoming these hurdles and achieving efficient coupling.

This document provides a detailed guide to ligand selection for the Suzuki reaction involving this compound, summarizing key data and providing a general experimental protocol.

Challenges in Coupling Ortho-Substituted Substrates:

The primary challenge in the Suzuki coupling of this compound arises from the steric hindrance imposed by the ortho-iodo group. This can:

-

Hinder the approach of the palladium catalyst to the boronic acid for transmetalation.

-

Slow down the rate of reductive elimination from the palladium(II) intermediate to form the desired biaryl product.

To address these challenges, ligands with specific structural features are required. Bulky and electron-rich monophosphine ligands have proven to be particularly effective for sterically demanding Suzuki couplings.[1][2] The bulk of the ligand can accelerate the reductive elimination step, while its electron-rich nature facilitates the initial oxidative addition of the aryl halide to the Pd(0) center.[1]

Recommended Ligands:

A variety of phosphine ligands have been developed that show excellent performance in Suzuki reactions with sterically hindered substrates. The most successful among these are the dialkylbiaryl phosphine ligands, often referred to as Buchwald ligands.[3]

Data Presentation: Ligand Performance in Sterically Hindered Suzuki Couplings

The following table summarizes the performance of commonly used ligands for Suzuki-Miyaura reactions involving sterically hindered aryl halides, which provides a strong basis for ligand selection when using this compound as the coupling partner.

| Ligand | Structure | Key Features & Applications | Representative Yields (Sterically Hindered Substrates) |

| SPhos | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | Highly active for a broad range of Suzuki couplings, including those with sterically hindered aryl chlorides and heteroaryl halides. | Good to excellent yields. |

| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | A highly versatile and effective ligand for various cross-coupling reactions, especially with hindered aryl and heteroaryl substrates.[3] | Often provides superior results for highly hindered substrates.[1] |

| BrettPhos | 2-(Dicyclohexylphosphino)-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl | Exceptionally active for C-N and C-C bond formation, particularly with challenging substrates.[1] | High yields reported for sterically demanding couplings.[1] |

| P(t-Bu)₃ | Tri-tert-butylphosphine | A simple, yet effective, bulky and electron-rich trialkylphosphine ligand.[1] | Effective for sterically hindered substrates.[1] |

| dppf | 1,1'-Bis(diphenylphosphino)ferrocene | A common bidentate ligand, though sometimes less effective than bulky monodentate ligands for highly hindered substrates.[1][4] | Modest to good yields, may require optimization.[1] |

Experimental Protocols:

A general protocol for the Suzuki-Miyaura reaction of this compound with an aryl halide is provided below. This protocol is a starting point and may require optimization for specific substrates.[1]

Materials:

-

This compound

-

Aryl halide (e.g., aryl bromide or chloride)

-

Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a Buchwald precatalyst)[1]

-

Phosphine ligand (e.g., SPhos, XPhos)[3]

-

Base (e.g., K₃PO₄, Cs₂CO₃)[1]

-

Anhydrous solvent (e.g., Toluene, Dioxane)[1]

-

Inert atmosphere (Argon or Nitrogen)

-

Standard glassware for organic synthesis (e.g., Schlenk tube or round-bottom flask with condenser)

Procedure:

-

Preparation: In a flame-dried Schlenk tube or round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2-1.5 mmol, 1.2-1.5 equiv), the base (e.g., K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 1-3 mol%), and the phosphine ligand (1-3 mol%).[1]

-

Solvent Addition: Add the anhydrous solvent (e.g., toluene or dioxane, 5-10 mL) via syringe.[1]

-

Reaction: Stir the mixture at the desired temperature (e.g., 80-110 °C). Monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[1]

-

Workup: After the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Mandatory Visualization:

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: A generalized experimental workflow for the Suzuki reaction.

The successful Suzuki-Miyaura coupling of this compound is highly dependent on the choice of ligand. Bulky, electron-rich monophosphine ligands, such as SPhos and XPhos, are highly recommended to overcome the steric hindrance associated with the ortho-iodo substituent. The use of palladium precatalysts can also contribute to higher efficiency and reproducibility. The provided protocol serves as a robust starting point for developing optimized conditions for specific coupling partners. Careful screening of reaction parameters, including the base, solvent, and temperature, will ultimately lead to the highest yields of the desired biaryl product.

References

- 1. benchchem.com [benchchem.com]

- 2. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buchwald Phosphine Ligands [sigmaaldrich.com]

- 4. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

Optimizing Suzuki-Miyaura Cross-Coupling of (2-Iodo-5-methoxyphenyl)boronic Acid: A Guide to Base and Solvent Effects